1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(pyrazine-2-carbonyl)-1,4-diazepane
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Overview
Description
1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(pyrazine-2-carbonyl)-1,4-diazepane is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry This compound is characterized by its unique structure, which includes a triazolo-pyridazine core fused with a diazepane ring and a pyrazine carbonyl group
Preparation Methods
The synthesis of 1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(pyrazine-2-carbonyl)-1,4-diazepane involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Triazolo-Pyridazine Core: This step typically involves the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Formation of the Diazepane Ring: The diazepane ring is formed through a series of cyclization reactions involving diamine precursors and carbonyl compounds.
Attachment of the Pyrazine Carbonyl Group: The final step involves the coupling of the pyrazine carbonyl group to the triazolo-pyridazine core using appropriate coupling reagents and conditions.
Chemical Reactions Analysis
1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(pyrazine-2-carbonyl)-1,4-diazepane undergoes various chemical reactions, including:
Scientific Research Applications
1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(pyrazine-2-carbonyl)-1,4-diazepane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(pyrazine-2-carbonyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(pyrazine-2-carbonyl)-1,4-diazepane can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole core but differ in their biological activities and applications.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazines: These compounds are known for their energetic properties and are used in different applications compared to the target compound.
1,2,3-Triazoles: These compounds have a different triazole ring arrangement and exhibit distinct chemical and biological properties.
Properties
IUPAC Name |
[4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN8O/c22-16-4-1-3-15(13-16)20-26-25-18-5-6-19(27-30(18)20)28-9-2-10-29(12-11-28)21(31)17-14-23-7-8-24-17/h1,3-8,13-14H,2,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDZMAWFYNJWBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=NC=CN=C2)C3=NN4C(=NN=C4C5=CC(=CC=C5)F)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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